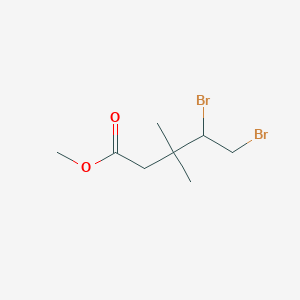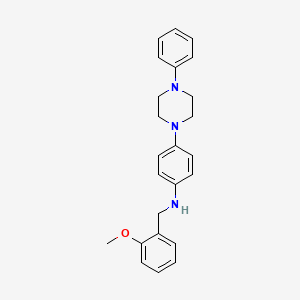
Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- is a complex organic compound that features a benzenemethanamine core with methoxy and piperazinyl substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- typically involves multiple steps. One common method starts with the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to form electrophiles like 2-Bromo-N-(un/substituted)phenyl acetamides. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- can undergo several types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydroxide (NaOH), while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce different amine derivatives.
Aplicaciones Científicas De Investigación
Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Explored for its potential as a pharmaceutical compound due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring in the compound is known to enhance its bioactivity by facilitating interactions with biological macromolecules . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanamine, 4-methoxy-: This compound has a similar structure but lacks the piperazinyl substitution.
Benzenemethanamine, N-phenyl-: Another similar compound with a different substitution pattern.
Uniqueness
What sets Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- apart is its unique combination of methoxy and piperazinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
78933-03-6 |
|---|---|
Fórmula molecular |
C24H27N3O |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)methyl]-4-(4-phenylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C24H27N3O/c1-28-24-10-6-5-7-20(24)19-25-21-11-13-23(14-12-21)27-17-15-26(16-18-27)22-8-3-2-4-9-22/h2-14,25H,15-19H2,1H3 |
Clave InChI |
SYALMNJCQJHPFL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CNC2=CC=C(C=C2)N3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



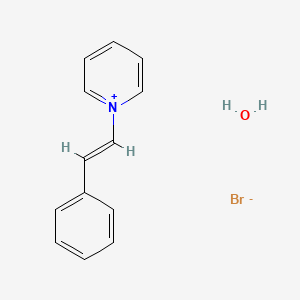
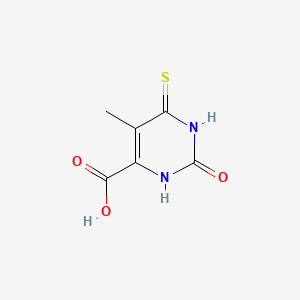
![N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442377.png)
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)
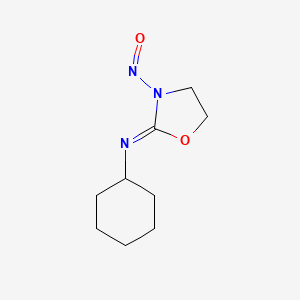
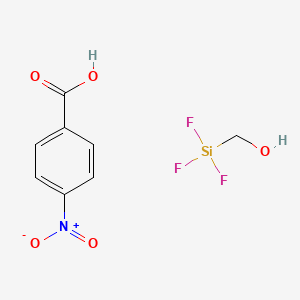
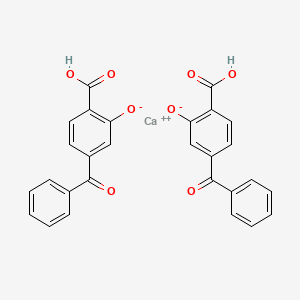



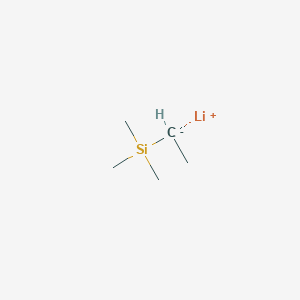
![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
